molecular formula C12H17NO2 B13372171 N-[2-(1-hydroxy-1-methylethyl)-4-methylphenyl]acetamide

N-[2-(1-hydroxy-1-methylethyl)-4-methylphenyl]acetamide

Cat. No.: B13372171
M. Wt: 207.27 g/mol
InChI Key: ZCSCVHYBORSPIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-hydroxy-1-methylethyl)-4-methylphenyl]acetamide is an organic compound with a complex structure. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxy group, a methyl group, and an acetamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-hydroxy-1-methylethyl)-4-methylphenyl]acetamide typically involves the reaction of 4-methylphenylacetic acid with isopropanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of an acid or base catalyst to facilitate the esterification process. The resulting ester is then subjected to hydrolysis to yield the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-hydroxy-1-methylethyl)-4-methylphenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The methyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-(1-hydroxy-1-methylethyl)-4-methylphenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-hydroxy-1-methylethyl)-4-methylphenyl]acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target proteins, while the acetamide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-1-(hydroxymethyl)-1-methylethyl)-4-methylbenzamide
  • 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylic acid ethyl ester

Uniqueness

N-[2-(1-hydroxy-1-methylethyl)-4-methylphenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-[2-(2-hydroxypropan-2-yl)-4-methylphenyl]acetamide

InChI

InChI=1S/C12H17NO2/c1-8-5-6-11(13-9(2)14)10(7-8)12(3,4)15/h5-7,15H,1-4H3,(H,13,14)

InChI Key

ZCSCVHYBORSPIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)C(C)(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.